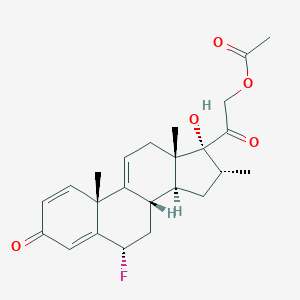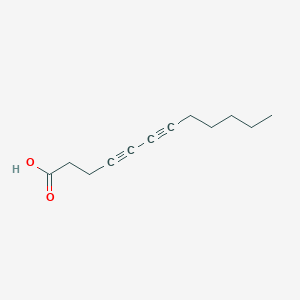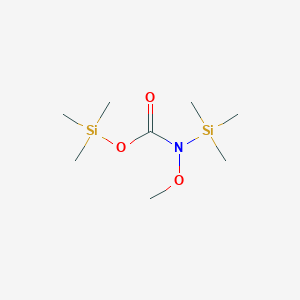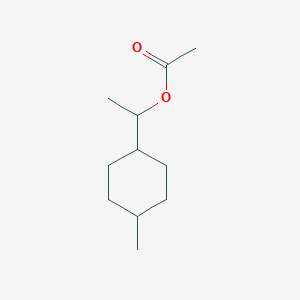![molecular formula C9H12O2 B010893 Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) CAS No. 108510-32-3](/img/structure/B10893.png)
Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI), also known as TCOCA, is a cyclic carboxylic acid that has been of great interest to the scientific community due to its potential therapeutic applications. TCOCA is a stereoisomer of tricyclo[3.1.1.12,4]octane-3-carboxylic acid, which is a bicyclic compound that has been found to possess anti-inflammatory and analgesic properties. In
科学的研究の応用
Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and neuroprotective properties. Studies have shown that Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has also been shown to protect against neuronal damage caused by oxidative stress and glutamate toxicity.
作用機序
The mechanism of action of Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the modulation of the glutamatergic system. Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are key cytokines involved in the inflammatory response. Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and neuronal survival.
生化学的および生理学的効果
Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has been shown to have several biochemical and physiological effects in animal models. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the brain and spinal cord. Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has also been shown to reduce pain in animal models of inflammatory and neuropathic pain. Additionally, Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has been shown to protect against neuronal damage caused by oxidative stress and glutamate toxicity.
実験室実験の利点と制限
Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has also been shown to have low toxicity and is well-tolerated in animal models. However, there are some limitations to using Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) in lab experiments. Its mechanism of action is not fully understood, and its efficacy in humans has not been established. Additionally, Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has a short half-life in vivo, which may limit its therapeutic potential.
将来の方向性
There are several future directions for research on Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI). One area of interest is the development of more potent and selective Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) analogs. Another area of interest is the investigation of the potential therapeutic applications of Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) in human diseases, such as chronic pain and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) and its effects on the glutamatergic system.
合成法
The synthesis of Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has been described in several studies. One of the most commonly used methods involves the reaction of tricyclo[3.1.1.12,4]oct-6-ene-3,4-dicarboxylic anhydride with sodium methoxide in methanol. The resulting product is then treated with hydrochloric acid to obtain Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI). Other methods involve the use of different reagents and solvents, but the overall process remains similar.
特性
CAS番号 |
108510-32-3 |
|---|---|
製品名 |
Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) |
分子式 |
C9H12O2 |
分子量 |
152.19 g/mol |
IUPAC名 |
tricyclo[3.1.1.12,4]octane-3-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c10-9(11)8-6-3-7(8)5-1-4(6)2-5/h4-8H,1-3H2,(H,10,11) |
InChIキー |
KVSJWBMYIVDGOY-UHFFFAOYSA-N |
SMILES |
C1C2CC1C3CC2C3C(=O)O |
正規SMILES |
C1C2CC1C3CC2C3C(=O)O |
同義語 |
Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile](/img/structure/B10820.png)


![8,9-Dihydrobenzo[k]fluoranthene-8,9-diol](/img/structure/B10824.png)


![Ethyl benzo[d]thiazole-5-carboxylate](/img/structure/B10830.png)


